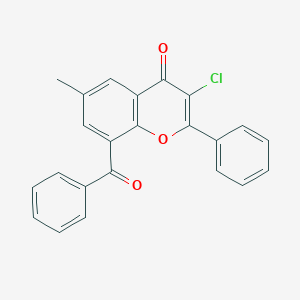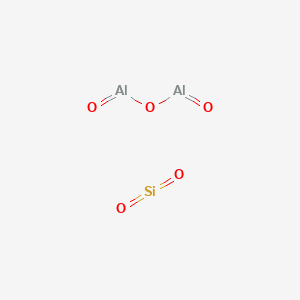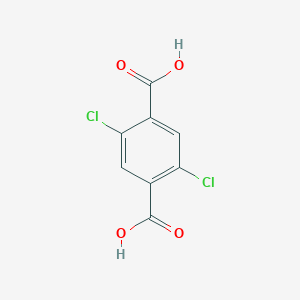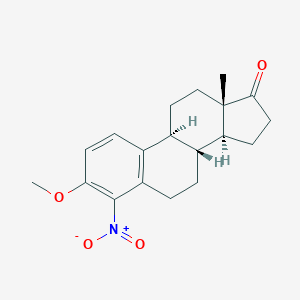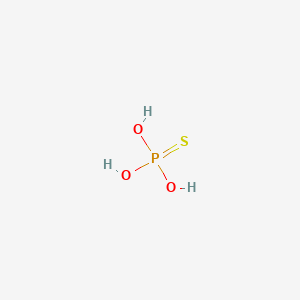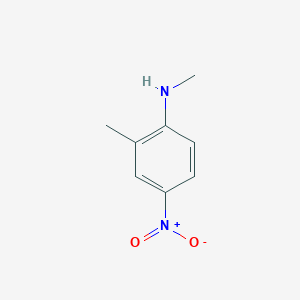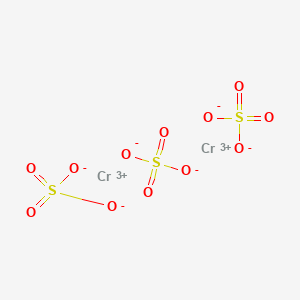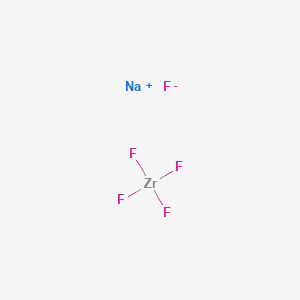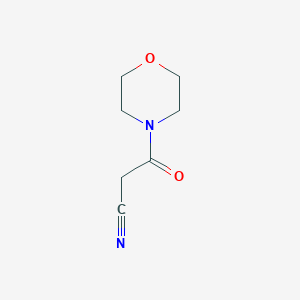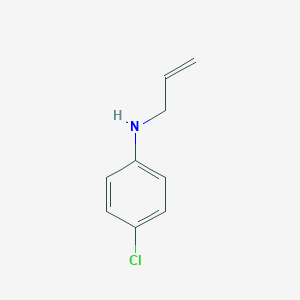
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as ETCHP, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a chiral compound, which means that it has two enantiomers that have different biological effects. ETCHP has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The exact mechanism of action of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the inflammatory response. It has also been shown to reduce the production of prostaglandins, which are lipid molecules that play a key role in the inflammatory response. Additionally, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to reduce oxidative stress and increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its high purity and stability. 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for studying its biological effects. Additionally, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has a low toxicity profile and is non-carcinogenic, making it safe for use in lab experiments. One of the limitations of using 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its high cost, as it is a relatively expensive compound to synthesize.
Zukünftige Richtungen
There are several future directions for research on 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol. One area of research is the development of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol-based drugs for the treatment of inflammatory diseases and chronic pain. Another area of research is the use of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol as a plant growth regulator to increase crop yields and improve agricultural sustainability. Additionally, there is potential for 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol to be used as a biodegradable solvent in industrial applications, reducing the environmental impact of traditional solvents. Further research is needed to fully understand the biological effects of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol and its potential applications in various fields of science.
Synthesemethoden
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized using several methods, including the reduction of 4-ethylcyclohexanone using sodium borohydride and the reduction of 4-ethylcyclohexene using lithium aluminum hydride. The latter method is more efficient and yields a higher purity product.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use in various fields of scientific research. In medicine, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. In agriculture, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use as a plant growth regulator, as it has been shown to promote plant growth and increase crop yields. In environmental science, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use as a biodegradable solvent, as it is non-toxic and has a low environmental impact.
Eigenschaften
CAS-Nummer |
10534-30-2 |
|---|---|
Produktname |
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
4-(4-ethylcyclohexyl)-4-methylpentan-2-ol |
InChI |
InChI=1S/C14H28O/c1-5-12-6-8-13(9-7-12)14(3,4)10-11(2)15/h11-13,15H,5-10H2,1-4H3 |
InChI-Schlüssel |
ZFKUKDNUHCDBFK-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C(C)(C)CC(C)O |
Kanonische SMILES |
CCC1CCC(CC1)C(C)(C)CC(C)O |
Andere CAS-Nummern |
10534-30-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






